molecular formula C7H6Cl2F3N B2676674 2-Chloro-5-(trifluoromethyl)aniline hydrochloride CAS No. 1179444-82-6

2-Chloro-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2676674
CAS No.: 1179444-82-6
M. Wt: 232.03
InChI Key: RQJRPJUZTWJZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C7H6Cl2F3N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)aniline hydrochloride typically involves the chlorination of 5-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N.ClH/c8-5-2-1-4(3-6(5)12)7(9,10)11;/h1-3H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJRPJUZTWJZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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